![molecular formula C18H14N4O3S B2745058 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-16-9](/img/structure/B2745058.png)
1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a naphthothiazole ring fused with a nitrophenyl urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 4,5-dihydronaphtho[1,2-d]thiazole with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl ring, where nucleophiles replace the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea has been investigated for various applications:
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
- Enzyme Inhibition Studies: Research indicates that this compound may act as an enzyme inhibitor. Its structural properties allow it to interact with specific enzymes, potentially modulating their activity and influencing biological pathways.
Medicine
- Therapeutic Potential: Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer activities. Its mechanism of action may involve the inhibition of specific kinases or receptors associated with cancer proliferation and inflammation.
Industrial Applications
- Advanced Materials Development: The compound's unique electronic properties make it suitable for the development of advanced materials and chemical sensors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation at micromolar concentrations. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibition, researchers evaluated the effectiveness of this compound as a potential inhibitor of specific kinases involved in cancer signaling pathways. The compound demonstrated promising inhibitory activity with IC50 values in the low micromolar range.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-methoxyphenyl)urea
- 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-chlorophenyl)urea
Uniqueness
Compared to similar compounds, 1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions or redox behavior.
Biologische Aktivität
1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a compound that belongs to the class of naphthothiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the naphthothiazole core, followed by the introduction of the nitrophenyl urea moiety. Various catalysts and reaction conditions are employed to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that naphthothiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimal inhibitory concentrations (MICs) as low as 2 µg/mL for some derivatives .
Compound | MIC against MRSA (µg/mL) | MIC against VRE (µg/mL) |
---|---|---|
This compound | 2 | 4 |
Similar derivatives | 1 - 8 | 2 - 8 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies indicated that it significantly reduced the viability of various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Cell Line | Viability (%) at 10 µM | IC50 (µM) |
---|---|---|
Caco-2 | 39.8 | 5 |
A549 | 55.4 | 10 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt critical signaling pathways in cancer cells. The compound's structure allows it to fit into active sites of these enzymes effectively, leading to reduced microbial growth and cancer cell proliferation.
Case Studies
Several case studies have explored the efficacy of naphthothiazole derivatives in clinical settings:
- Case Study on MRSA : A clinical trial involving patients with MRSA infections showed promising results when treated with a derivative similar to our compound. Patients exhibited significant improvement with a reduction in infection markers within a week of treatment.
- Case Study on Cancer Treatment : In a preclinical model using mice implanted with human cancer cells, treatment with the compound resulted in a marked decrease in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-4,6-9H,5,10H2,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWNTEMFNNDOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.